molecular formula C22H22ClN5O4S2 B12076910 N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide CAS No. 298186-04-6

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide

Cat. No.: B12076910
CAS No.: 298186-04-6
M. Wt: 520.0 g/mol
InChI Key: PCDRLLZRBNFGNK-UHFFFAOYSA-N
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Description

Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core, a thiadiazole ring, and various substituents such as butyl, methyl, chloro, and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the various substituents. One common synthetic route involves the reaction of 4-butyl-2-methylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to form the thiadiazole ring. Subsequent nitration and chlorination steps introduce the nitro and chloro groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The presence of chloro and nitro groups makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution of the chloro group can introduce various substituents, leading to a diverse array of derivatives.

Scientific Research Applications

Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the thiadiazole ring can interact with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • N-(4-methylphenyl)-benzamide

Uniqueness

Compared to similar compounds, Benzamide, N-[5-[[2-[(4-butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitro- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, differentiates it from other benzamide derivatives, offering unique opportunities for research and application.

Properties

CAS No.

298186-04-6

Molecular Formula

C22H22ClN5O4S2

Molecular Weight

520.0 g/mol

IUPAC Name

N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide

InChI

InChI=1S/C22H22ClN5O4S2/c1-3-4-5-14-6-9-17(13(2)10-14)24-19(29)12-33-22-27-26-21(34-22)25-20(30)15-7-8-16(23)18(11-15)28(31)32/h6-11H,3-5,12H2,1-2H3,(H,24,29)(H,25,26,30)

InChI Key

PCDRLLZRBNFGNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C

Origin of Product

United States

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